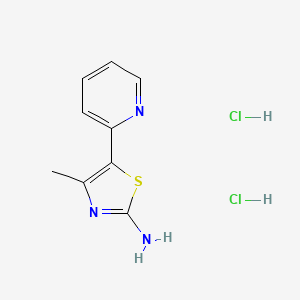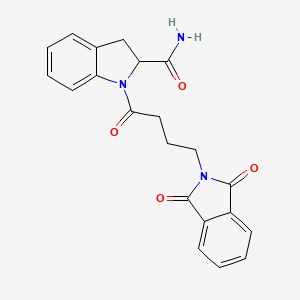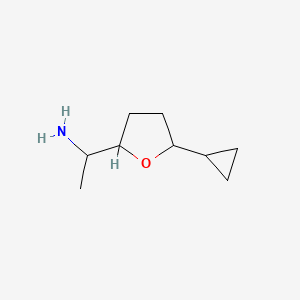
4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .Molecular Structure Analysis
The compound contains a thiazole ring and a pyridine ring, which are aromatic and contribute to the stability of the molecule. The presence of nitrogen and sulfur atoms in the rings also allows for the formation of hydrogen bonds .Chemical Reactions Analysis
Thiazoles and pyridines are both reactive towards electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. Generally, compounds containing thiazole and pyridine rings are stable and can form hydrogen bonds .科学的研究の応用
Anti-Fibrosis Activity
4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride: has shown promise in the field of anti-fibrosis research. Compounds with this structure have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in the development of fibrosis. These compounds have demonstrated better anti-fibrotic activities than some existing drugs like Pirfenidone and Bipy55′DC, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Properties
The thiazole compound is part of a broader class of pyrimidine derivatives that are known to exhibit antimicrobial properties. This suggests that 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride could be used in the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria .
Antiviral Applications
Pyrimidine derivatives, which include the thiazole compound, have been reported to possess antiviral activities. This opens up research opportunities for 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride in the development of antiviral drugs, particularly against RNA and DNA viruses .
Anti-Inflammatory Effects
The compound’s structural similarity to other pyrimidine derivatives, which are known for their anti-inflammatory effects, suggests that it may also possess anti-inflammatory properties. This could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
Pyrimidine derivatives have been associated with antitumor activities. Therefore, 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride could be explored for its potential use in cancer therapy, especially in designing drugs that target specific pathways involved in cancer cell proliferation .
Chemical Synthesis and Drug Discovery
This compound serves as an important intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. It is a valuable asset in medicinal chemistry and chemical biology for constructing libraries of compounds for drug discovery .
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
For instance, indole derivatives have been shown to affect pathways related to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H2,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDYCLFSTWJDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)
![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)
![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2361142.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)
![1-benzyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361146.png)